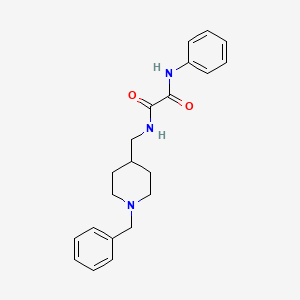

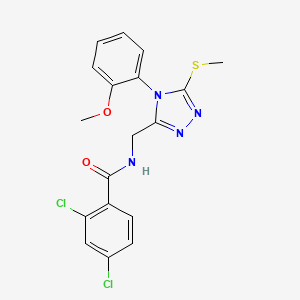

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

Compounds similar to this one have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy .科学的研究の応用

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It’s designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study identified its efficacy against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, with IC50 values ranging from 328 to 644 nM .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that derivatives of this compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells . This suggests its potential use in targeted cancer therapies, where controlling the cell cycle is crucial.

Molecular Diversity in Drug Design

The compound’s structure allows for a high degree of molecular diversity, making it a valuable template for drug design. Its heteroaryl moieties can be modified to produce analogs with varying biological activities, which is essential for developing a comprehensive understanding of structure–activity relationships in medicinal chemistry .

Organic Synthesis and Catalysis

The benzodioxol moiety within the compound is significant in organic synthesis and catalysis. It can be used to create complex molecular structures that are important in the development of new synthetic routes and catalysts .

Material Science

In material science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or photonic properties. The oxadiazole rings, in particular, are known for their application in light-emitting diodes (LEDs) and other electronic devices .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry, particularly in mass spectrometry and chromatography. Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures .

作用機序

Target of Action

The compound “3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole” is a small molecule that primarily targets proteins involved in neurodegenerative diseases . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers, both in vitro and in vivo . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity . The central pyrazole moiety of the compound is positioned near the protein backbone of α-synuclein .

Biochemical Pathways

The compound affects the biochemical pathways related to the aggregation of α-synuclein and prion proteins . By inhibiting the oligomerization of these proteins, it prevents the accumulation of pathogenic proteins, thereby mitigating neurodegeneration .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain

Result of Action

The compound’s action results in the reduction of protein deposition in the brain, improvement of dopamine neuron function, and alleviation of movement disorders . It has shown efficacy in mouse models of α-synuclein and prion diseases, even when treatment began after symptoms had developed .

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUCWSVYVMHCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)